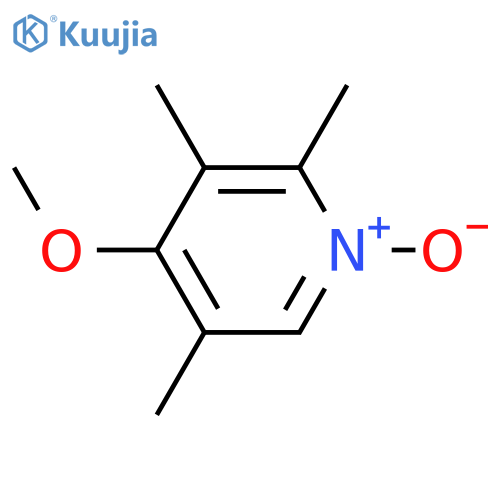

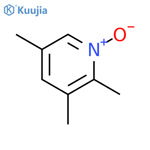

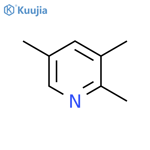

Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric acid-inhibiting activity

,

Acta Chemica Scandinavica,

1988,

42(8),

524-9